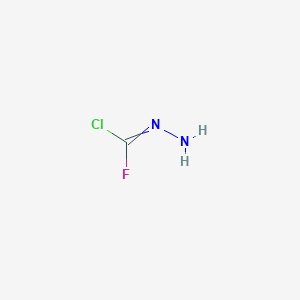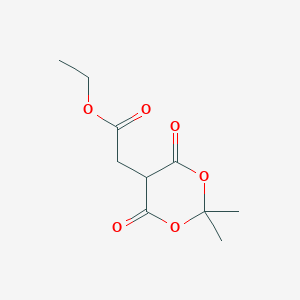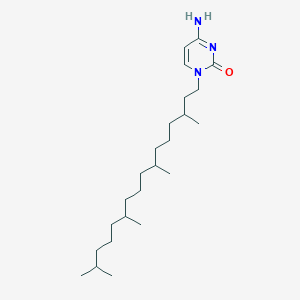
2,4,6-Trinitrophenol--3,3-dinitroazetidine (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trinitrophenol–3,3-dinitroazetidine (1/1) is a chemical compound that combines the properties of two distinct molecules: 2,4,6-Trinitrophenol and 3,3-dinitroazetidine3,3-dinitroazetidine is a derivative of azetidine, known for its strained ring system, making it a candidate for energetic materials such as propellants and explosives .
準備方法
The synthesis of 2,4,6-Trinitrophenol involves the nitration of phenol with a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at temperatures between 60-65°C. The product is then purified through filtration and washing with water .
For 3,3-dinitroazetidine, the synthesis involves the nitration of azetidine derivatives. The process includes the use of nitric acid and sulfuric acid under controlled conditions to ensure the formation of the desired nitro compound .
化学反応の分析
2,4,6-Trinitrophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitro derivatives.
Reduction: Reduction of 2,4,6-Trinitrophenol can lead to the formation of aminophenols.
Substitution: It can undergo electrophilic substitution reactions due to the presence of nitro groups.
Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents like sodium borohydride. Major products formed from these reactions include aminophenols and other nitro derivatives .
科学的研究の応用
2,4,6-Trinitrophenol–3,3-dinitroazetidine (1/1) has several scientific research applications:
Chemistry: Used as a reagent in various chemical analyses and synthesis of other compounds.
Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Investigated for its potential use in medical applications, although its toxicity limits its direct use.
Industry: Utilized in the production of explosives, dyes, and other industrial chemicals
作用機序
The mechanism of action of 2,4,6-Trinitrophenol involves its ability to act as an oxidizing agent. It can interact with various molecular targets, leading to the formation of reactive intermediates. These intermediates can cause damage to cellular components, leading to its toxic effects. The pathways involved include oxidative stress and disruption of cellular functions .
類似化合物との比較
2,4,6-Trinitrophenol–3,3-dinitroazetidine (1/1) is unique due to the combination of properties from both 2,4,6-Trinitrophenol and 3,3-dinitroazetidine. Similar compounds include:
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and its toxic effects.
3,3-Dinitroazetidine: A derivative of azetidine with applications in energetic materials.
2,4,6-Trinitrotoluene (TNT): Another well-known explosive with similar properties to 2,4,6-Trinitrophenol
These compounds share similar chemical properties but differ in their specific applications and effects.
特性
CAS番号 |
188666-09-3 |
|---|---|
分子式 |
C9H8N6O11 |
分子量 |
376.19 g/mol |
IUPAC名 |
3,3-dinitroazetidine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C3H5N3O4/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;7-5(8)3(6(9)10)1-4-2-3/h1-2,10H;4H,1-2H2 |
InChIキー |
CAIDCHXACVVVGC-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)([N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[([2,2'-Bipyridin]-5-yl)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12560009.png)


![N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid](/img/structure/B12560026.png)
![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(pyren-1-YL)ethyl]phenyl}aniline](/img/structure/B12560036.png)
![2-[2-(4-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole](/img/structure/B12560047.png)

![[N-tert-butyl-C-(trifluoromethyl)carbonimidoyl]selanyl N-tert-butyl-2,2,2-trifluoroethanimidoselenoate](/img/structure/B12560060.png)



